N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide
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Overview
Description
N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and a methoxy-naphthamide moiety
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been evaluated for their drug-like properties, including in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.
Result of Action
Similar compounds have shown potent activities against various pathogens . This suggests that the compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common approach is the cyclization of thiosemicarbazides with chloroformates under acidic conditions. The resulting intermediate is then reacted with 3-methoxy-2-naphthoic acid chloride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of alcohols and amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide has shown potential as a biological probe. Its ability to interact with specific biomolecules makes it useful in studying biological processes and pathways.
Medicine: The compound has been investigated for its pharmacological properties. It exhibits promising activity against certain diseases, such as cancer and bacterial infections. Its mechanism of action involves binding to specific molecular targets, leading to therapeutic effects.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
N-(4-chlorophenyl)-acetamide: A structurally related compound with applications in pharmaceuticals.
N-(4-chlorophenyl)-urea: Another related compound used in various chemical syntheses.
Uniqueness: N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide stands out due to its unique combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2S/c1-26-17-11-14-5-3-2-4-13(14)10-16(17)18(25)22-20-24-23-19(27-20)12-6-8-15(21)9-7-12/h2-11H,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQDCXVNGHFZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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